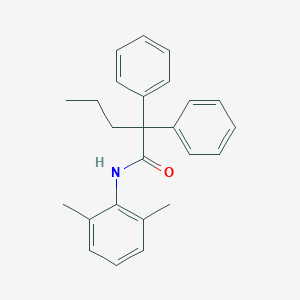![molecular formula C19H15N5O2S B286653 Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which may affect the accuracy of the results.
Orientations Futures
There are several future directions for the study of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether. One direction is to further investigate its anti-inflammatory and anti-tumor activities and to explore its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of the compound and to optimize its synthesis method to improve its efficacy and reduce its cytotoxicity.
Conclusion:
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields of science.
Méthodes De Synthèse
The synthesis of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether involves the reaction of 7-methyl-1,2-benzisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-aminoethyl)phenol and sodium azide to form the triazole ring. Finally, the reaction with methyl iodide leads to the formation of the desired compound.
Applications De Recherche Scientifique
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Formule moléculaire |
C19H15N5O2S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-7-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C19H15N5O2S/c1-11-4-3-5-14-15(23-26-17(11)14)10-16-22-24-18(20-21-19(24)27-16)12-6-8-13(25-2)9-7-12/h3-9H,10H2,1-2H3 |
Clé InChI |
XLSMHDAOMIVNOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)

